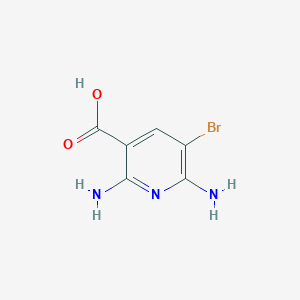

2,6-Diamino-5-bromonicotinic Acid

Description

Contextual Importance of Halogenated Pyridine (B92270) Scaffolds in Chemical Research

The pyridine scaffold, a fundamental heterocyclic aromatic compound, is a cornerstone in various scientific fields. nih.gov Its derivatives are integral to medicinal chemistry, materials science, and agrochemicals. nih.govacs.org The introduction of halogen atoms onto the pyridine ring significantly modifies the molecule's electronic properties, reactivity, and biological activity. d-nb.info Halogenated pyridines serve as crucial building blocks and synthetic intermediates for creating more complex molecular architectures. acs.orgnih.gov

The presence of a halogen can facilitate various chemical transformations, including metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr), allowing for the regioselective introduction of diverse functional groups. nih.govacs.org This versatility has led to the development of novel pharmaceuticals, functionalized polymers, and complex polyarylene structures. nih.govacs.org The ability to selectively functionalize the pyridine ring at different positions is a key factor driving research into these compounds. acs.org The basicity of the pyridine nitrogen also plays a role, as it can be protonated to form stable salts or participate in catalytic cycles. nih.gov

Overview of Nicotinic Acid Derivatives in Synthetic Chemistry and Chemical Biology

Nicotinic acid, also known as vitamin B3, and its derivatives are a class of pyridine carboxylic acids with significant importance in both chemistry and biology. nih.govchemistryjournal.net From a synthetic standpoint, nicotinic acid provides a versatile starting material for a wide array of chemical modifications. nih.govbohrium.com The carboxylic acid group and the pyridine ring can be independently or sequentially functionalized to produce a library of novel compounds. nih.govbohrium.com

In the realm of chemical biology and medicinal chemistry, nicotinic acid derivatives have been explored for a multitude of therapeutic applications. chemistryjournal.net Researchers have synthesized and evaluated various derivatives for their potential as analgesic, anti-inflammatory, antimicrobial, and even antimalarial agents. bohrium.comjst.go.jpgoogle.com For instance, new acylhydrazone and 1,3,4-oxadiazoline derivatives of nicotinic acid have shown promising antimicrobial activity, with some being effective against resistant bacterial strains like MRSA. bohrium.com The structural modification of the nicotinic acid scaffold continues to be a productive strategy in the quest for new bioactive molecules. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2,6-diamino-5-bromopyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O2/c7-3-1-2(6(11)12)4(8)10-5(3)9/h1H,(H,11,12)(H4,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSBHKMMKZAZFAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Br)N)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,6 Diamino 5 Bromonicotinic Acid and Its Precursors

Strategies for the Direct Bromination of Diaminonicotinic Acid Cores

The direct bromination of a 2,6-diaminonicotinic acid core presents a formidable challenge due to the activating and directing effects of the amino groups. The amino groups strongly activate the pyridine (B92270) ring towards electrophilic substitution, potentially leading to multiple bromination products and over-reaction. Furthermore, the directing effects of the two amino groups and the carboxylic acid group can lead to a mixture of isomers, complicating purification.

Research into direct bromination of such highly activated systems is not widely reported, likely due to these synthetic hurdles. The electron-donating nature of the amino groups at positions 2 and 6 would direct electrophilic attack to positions 3 and 5. With the 3-position occupied by the carboxylic acid, the 5-position becomes the primary site for bromination. However, controlling the reaction to achieve mono-bromination without side reactions is a significant challenge.

Approaches to 5-Bromonicotinic Acid as a Synthetic Intermediate

A more common and controlled approach to synthesizing 2,6-diamino-5-bromonicotinic acid involves the initial preparation of 5-bromonicotinic acid. ontosight.ai This intermediate, with the bromine atom already in the desired position, can then undergo subsequent amination reactions. 5-Bromonicotinic acid is a white to off-white crystalline solid and serves as a key building block in the synthesis of various pharmaceutical and agrochemical compounds. ontosight.aiguidechem.com

Bromination of Nicotinic Acid via Conventional and Catalytic Methods

The synthesis of 5-bromonicotinic acid is typically achieved through the direct bromination of nicotinic acid. guidechem.com Conventional methods often require harsh conditions and the use of excess brominating agents.

One established method involves the reaction of nicotinic acid with thionyl chloride, followed by bromination. google.com In a patented process, nicotinic acid is first treated with thionyl chloride at 75-80°C. The subsequent bromination is carried out at 110-120°C for 10-14 hours in the presence of a Lewis acid catalyst. google.com Another variation of this method involves the direct bromination of nicotinic acid hydrochloride in a thionyl chloride solution. google.com The reaction mixture, containing thionyl chloride, nicotinic acid, and bromine, is refluxed to yield the desired product. google.com The use of powdered iron as a catalyst (0.5-5.0% by weight of nicotinic acid) has been shown to be effective in this process, with reaction times of around 6 hours. google.com

| Reactants | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| Nicotinic acid, Thionyl chloride, Bromine | Lewis Acid | 110-120°C, 10-14 h | Data not specified | google.com |

| Nicotinic acid, Thionyl chloride, Bromine | Iron powder (0.5-5.0 wt%) | Reflux, 6 h | Up to 95% | google.com |

Catalytic methods offer a more efficient and selective route to 5-bromonicotinic acid. Research has demonstrated that various regioisomers of pyridine carboxylic acids, including nicotinic acid, can undergo efficient bromodecarboxylation. princeton.edu

Decarboxylative Halogenation Pathways for Pyridine Carboxylic Acids

Decarboxylative halogenation has emerged as a powerful tool for the synthesis of aryl halides from readily available carboxylic acids. osti.govnih.gov This method provides an alternative to traditional electrophilic aromatic substitution and can offer different regioselectivity. acs.org The process involves the replacement of a carboxylic acid group with a halogen atom. nih.govacs.org

Photoredox catalysis has enabled the decarboxylative halogenation of a broad range of (hetero)aryl carboxylic acids under mild conditions. osti.gov For instance, a general catalytic method utilizing a copper salt, a 365 nm LED light source, a stoichiometric oxidant, and a brominating agent can effectively convert nicotinic acids to their corresponding bromo-derivatives with good yields (70-75%). princeton.eduosti.gov This approach proceeds via an aryl radical intermediate. osti.gov

Another strategy involves the use of N-hydroxy-pyridine-2-thione esters, which react with brominating agents in a radical chain reaction to yield the corresponding alkyl or aryl bromides. bohrium.com While these modern methods show great promise, the classic Hunsdiecker reaction, which involves the reaction of silver salts of carboxylic acids with bromine, has also been applied to pyridine-based carboxylic acids, although sometimes with low or unstated yields. nih.gov

| Method | Catalyst/Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Photoredox Catalysis | Copper salt, Oxidant, Brominating agent | 365 nm LED | 70-75% | princeton.eduosti.gov |

| Hunsdiecker Reaction | Silver salt of nicotinic acid, Bromine | Variable | Low to unstated | nih.gov |

Derivatization from Related Halogenated Nicotinic Acid Analogues

The synthesis of this compound can also be achieved by starting with other halogenated nicotinic acid analogues. This approach can offer advantages in terms of regioselectivity and avoiding harsh reaction conditions.

For instance, a synthetic route could potentially start from 6-chloronicotinic acid. A halogen exchange reaction, such as treatment with hydrobromic acid and a copper(I) catalyst, could replace the chlorine atom with bromine. Subsequent amination at the 2 and 6 positions would then lead to the final product. The introduction of the amino groups would likely proceed via a nucleophilic aromatic substitution (SNAr) mechanism.

Another possible precursor is 2-bromonicotinic acid. ontosight.ai The synthesis of this compound can be achieved through the bromination of nicotinic acid or its derivatives. ontosight.ai Further functionalization would then be required to introduce the second bromine atom at the 5-position and the two amino groups at the 2- and 6-positions.

Similarly, 6-bromonicotinic acid can serve as a starting material. guidechem.com Its synthesis can be accomplished from 2-amino-4-methylpyridine (B118599) through a sequence of diazotization, bromination, and oxidation. guidechem.com The subsequent introduction of the second bromine and the two amino groups would complete the synthesis of this compound.

Chemical Reactivity and Mechanistic Investigations of 2,6 Diamino 5 Bromonicotinic Acid

Electrophilic and Nucleophilic Reactivity at the Pyridine (B92270) Ring

The reactivity of the pyridine ring in 2,6-diamino-5-bromonicotinic acid is a complex interplay of the electronic effects of its substituents. The two amino groups (-NH₂) at positions 2 and 6 are strong activating groups due to their ability to donate electron density to the ring through resonance. This increases the nucleophilicity of the pyridine ring, making it more susceptible to electrophilic attack than unsubstituted pyridine. Conversely, the bromine atom at position 5 and the carboxylic acid group (-COOH) at position 3 are electron-withdrawing groups, which deactivate the ring towards electrophilic substitution and make the ring carbons more susceptible to nucleophilic attack.

Nucleophilic aromatic substitution is also influenced by this substitution pattern. The electron-withdrawing nature of the bromine and carboxylic acid groups, coupled with the inherent electron-deficient character of the pyridine ring nitrogen, facilitates the attack of strong nucleophiles, potentially leading to the displacement of the bromide.

| Position | Substituent | Electronic Effect | Influence on Reactivity |

| 2 | Amino (-NH₂) | Activating, Electron-donating | Increases ring nucleophilicity |

| 3 | Carboxylic Acid (-COOH) | Deactivating, Electron-withdrawing | Decreases ring nucleophilicity |

| 5 | Bromo (-Br) | Deactivating, Electron-withdrawing | Decreases ring nucleophilicity; potential leaving group |

| 6 | Amino (-NH₂) | Activating, Electron-donating | Increases ring nucleophilicity |

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid functional group is a key site for the derivatization of this compound, allowing for the introduction of a wide variety of molecular fragments through esterification and amidation.

The carboxylic acid moiety of this compound can undergo esterification under standard conditions, typically by reacting with an alcohol in the presence of an acid catalyst. This reaction converts the carboxylic acid into an ester, which can alter the compound's solubility and electronic properties. The general reactivity is similar to that of other nicotinic acid derivatives. evitachem.comsigmaaldrich.com

| Reactant | Conditions | Product |

| Methanol | H₂SO₄ (catalyst), Reflux | Methyl 2,6-diamino-5-bromonicotinate |

| Ethanol | HCl (gas), Heat | Ethyl 2,6-diamino-5-bromonicotinate |

| Benzyl alcohol | DCC, DMAP | Benzyl 2,6-diamino-5-bromonicotinate |

The carboxylic acid can be converted into an amide bond through coupling with a primary or secondary amine. This is a crucial transformation for building larger molecules, particularly in medicinal chemistry. The reaction is often facilitated by peptide coupling reagents that activate the carboxylic acid, enabling it to react with the amine. A documented example involves the coupling of this compound with (4-(2,2,2-trifluoroethoxy)phenyl)methanamine hydrochloride. google.com This reaction uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC.HCl) and Hydroxybenzotriazole (HOBt) as coupling agents in the presence of a base like triethylamine (B128534) (Et₃N). google.com

| Amine | Coupling Reagents | Base | Solvent | Product |

| (4-(2,2,2-trifluoroethoxy)phenyl)methanamine | EDC.HCl, HOBt | Et₃N | DMSO | 2,6-diamino-5-bromo-N-(4-(2,2,2-trifluoroethoxy)benzyl)nicotinamide google.com |

| Aniline (B41778) | HATU, DIPEA | DMF | 2,6-diamino-5-bromo-N-phenylnicotinamide | |

| Glycine methyl ester | PyBOP, NMM | CH₂Cl₂ | Methyl 2-((2,6-diamino-5-bromonicotinoyl)amino)acetate |

Reactivity at the Amino Substituents

The two primary amino groups at the C2 and C6 positions are nucleophilic and can react with various electrophiles. solubilityofthings.com These reactions allow for further functionalization of the pyridine core. Common transformations include acylation, alkylation, and formylation. For instance, 2,6-diaminopyridine (B39239) derivatives have been shown to react with acyl chlorides, such as rhodamine acid chloride, to form the corresponding amides. nih.govacs.org This reactivity is directly applicable to this compound, although the presence of the carboxylic acid might require protective group strategies in some cases to ensure selectivity.

| Electrophile | Reaction Type | Conditions | Product |

| Acetic Anhydride | Acylation | Pyridine, 0 °C to RT | N-(6-amino-5-bromo-3-carboxypyridin-2-yl)acetamide |

| Benzoyl Chloride | Acylation | Et₃N, CH₂Cl₂ | N,N'-(5-bromo-3-carboxypyridine-2,6-diyl)dibenzamide |

| Methyl Iodide | Alkylation | K₂CO₃, DMF | 2,6-bis(methylamino)-5-bromonicotinic acid |

Metal-Catalyzed Cross-Coupling Reactions and Carbon-Nitrogen Bond Formation

The bromine atom at the C5 position serves as a versatile handle for metal-catalyzed cross-coupling reactions, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. Palladium- and copper-catalyzed reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations are all feasible at this position. These reactions enable the introduction of aryl, alkyl, alkynyl, and amino groups, significantly expanding the molecular diversity accessible from this starting material. For example, a similar compound, 2,6-diamino-5-iodonicotinic acid, has been used in copper-catalyzed C-N bond formation reactions with triazoles. google.com This indicates that the bromo-analog would be a suitable substrate for similar transformations, likely under palladium or copper catalysis. researchgate.net

| Coupling Partner | Reaction Type | Catalyst/Ligand | Base | Product |

| Phenylboronic acid | Suzuki Coupling | Pd(PPh₃)₄ | Na₂CO₃ | 2,6-diamino-5-phenylnicotinic acid |

| Aniline | Buchwald-Hartwig Amination | Pd₂(dba)₃, BINAP | NaOtBu | 2,6-diamino-5-(phenylamino)nicotinic acid |

| Phenylacetylene | Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | Et₃N | 2,6-diamino-5-(phenylethynyl)nicotinic acid |

Reaction Mechanisms of Bromination and Derivatization

The synthesis of this compound is itself an example of its inherent reactivity. It is prepared by the direct bromination of 2,6-diaminonicotinic acid. google.com

Mechanism of Bromination:

The bromination proceeds via an electrophilic aromatic substitution mechanism.

Activation of Bromine: While a Lewis acid catalyst is often used in the bromination of deactivated rings, the high activation provided by the two amino groups can allow the reaction to proceed with molecular bromine (Br₂), sometimes in an acidic solvent like acetic acid. google.com The Br-Br bond becomes polarized.

Nucleophilic Attack: The electron-rich pyridine ring, activated by the two amino groups, acts as a nucleophile. It attacks the electrophilic bromine atom (δ⁺). The attack is directed to the C5 position, which is ortho to the C6-amino group and para to the C2-amino group, and is sterically accessible.

Formation of Sigma Complex: This attack breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The positive charge is delocalized over the ring and the nitrogen atoms of the amino groups.

Rearomatization: A base, such as the solvent (acetic acid) or the bromide ion (Br⁻) formed in the previous step, abstracts a proton from the C5 position, restoring the aromaticity of the pyridine ring and yielding the final product, this compound. youtube.com

The mechanisms for derivatization at the other functional groups follow standard organic chemistry principles. Esterification is typically an acid-catalyzed nucleophilic acyl substitution. Amidation via peptide coupling involves the in-situ formation of a more reactive acyl species (e.g., an O-acylisourea ester from EDC) which is then susceptible to nucleophilic attack by an amine. Reactions at the amino substituents are nucleophilic attacks on external electrophiles. Metal-catalyzed cross-coupling reactions involve complex catalytic cycles, generally consisting of oxidative addition, transmetalation (for Suzuki-type reactions) or migratory insertion (for Heck-type reactions), and reductive elimination.

Applications of 2,6 Diamino 5 Bromonicotinic Acid in Advanced Organic Synthesis

Utilization as a Versatile Building Block for Heterocyclic Systems

The presence of multiple functional groups allows 2,6-diamino-5-bromonicotinic acid to serve as a versatile starting material for the synthesis of various fused and substituted heterocyclic systems. The amino groups can participate in cyclization reactions to form new rings, while the bromine atom offers a handle for cross-coupling reactions, and the carboxylic acid can be transformed into a range of other functional groups. For instance, similar amino-bromo-substituted nicotinic acids are utilized as building blocks in the synthesis of complex organic molecules and heterocyclic compounds. The bromine atom, in particular, is amenable to substitution reactions, enabling the introduction of diverse substituents.

Role in the Synthesis of Complex Nicotinic Acid Analogues

Nicotinic acid and its derivatives are an important class of compounds with a wide array of biological activities. This compound provides a unique scaffold for the creation of novel nicotinic acid analogues. The amino and bromo substituents can be chemically modified to introduce new functionalities and alter the electronic properties of the pyridine (B92270) ring. This allows for the systematic exploration of structure-activity relationships in the development of new therapeutic agents and other functional molecules. The synthesis of various substituted nicotinic acids, such as 5-bromonicotinic acid, highlights the importance of brominated intermediates in this area. google.comnih.gov

Precursor in Multistep Synthetic Pathways

In addition to its direct use as a building block, this compound often serves as a crucial intermediate in longer, more complex synthetic sequences. sigmaaldrich.com The strategic introduction of the bromo and amino groups at an early stage allows for their subsequent manipulation in later steps of a synthesis. This approach is particularly valuable in the construction of intricate molecular architectures where precise control over the introduction of functional groups is paramount. The conversion of carboxylic acids to organic halides through processes like decarboxylative halogenation is a fundamental transformation in organic synthesis, underscoring the importance of precursors like this compound. nih.gov

Advanced Spectroscopic and Structural Characterization Techniques Applied to 2,6 Diamino 5 Bromonicotinic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants, the exact connectivity of atoms can be determined.

¹H NMR Findings: In ¹H NMR spectroscopy of 2,6-Diamino-5-bromonicotinic acid, the molecule is expected to show distinct signals corresponding to its different types of protons. The aromatic proton on the pyridine (B92270) ring, being in a unique chemical environment, gives rise to a characteristic signal. Protons attached to nitrogen (amino groups) and oxygen (carboxylic acid) are also observable, often as broad signals due to chemical exchange and quadrupole effects. A patent document reports a ¹H NMR spectrum run in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), identifying the single aromatic proton as a singlet at 8.84 ppm. google.com The acidic proton of the carboxyl group is noted as a broad singlet at a significantly downfield shift of 13.99 ppm. google.com The protons of the two amino groups would also be present, typically appearing as broad singlets in the spectrum.

Table 1: Experimental ¹H NMR Data for this compound in DMSO-d₆.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

|---|---|---|---|---|

| 8.84 | Singlet (s) | 1H | Aromatic C4-H | google.com |

| 13.99 | Broad Singlet (br s) | 1H | Carboxylic Acid -OH | google.com |

¹³C NMR Analysis: While specific experimental ¹³C NMR data is not readily available in the provided search results, the expected spectrum can be predicted based on the molecular structure. The molecule contains six unique carbon atoms, and therefore, six distinct signals are anticipated in the ¹³C NMR spectrum. The chemical shifts would appear in regions characteristic of sp²-hybridized carbons in an aromatic ring and a carboxylic acid carbon.

Table 2: Predicted ¹³C NMR Chemical Shift Regions for this compound.

| Carbon Atom | Expected Chemical Shift (δ) ppm Range | Rationale |

|---|---|---|

| C=O (Carboxylic Acid) | 165-185 | Typical range for carboxylic acid carbons. |

| C2, C6 (Amino-substituted) | 150-165 | Aromatic carbons attached to electron-donating amino groups, shifted downfield. |

| C3 (Carboxyl-substituted) | 120-140 | Aromatic carbon attached to the carboxyl group. |

| C4 | 110-130 | Aromatic carbon bearing a hydrogen atom. |

| C5 (Bromo-substituted) | 95-115 | Aromatic carbon attached to bromine, shifted upfield relative to C-H. |

Infrared (IR) and Mass Spectrometry for Functional Group and Molecular Weight Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would exhibit characteristic absorption bands confirming the presence of its key functional groups. These include the N-H stretches from the two primary amine groups, the broad O-H stretch from the carboxylic acid, and the sharp C=O stretch of the carboxyl group. Aromatic C=C and C-N bond vibrations would also be visible in the fingerprint region.

Table 3: Characteristic Infrared Absorption Bands for this compound.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

|---|---|---|---|

| 3300-3500 | N-H Stretch (symmetric & asymmetric) | Primary Amine (-NH₂) | chemicalbook.com |

| 2500-3300 | O-H Stretch (broad) | Carboxylic Acid (-COOH) | nist.govnist.gov |

| 1680-1710 | C=O Stretch | Carboxylic Acid (-COOH) | nist.govnist.gov |

| 1600-1650 | N-H Bend | Primary Amine (-NH₂) | chemicalbook.com |

| 1450-1600 | C=C and C=N Stretch | Aromatic Pyridine Ring | chemicalbook.com |

| 1210-1320 | C-O Stretch | Carboxylic Acid (-COOH) | nist.gov |

| 500-700 | C-Br Stretch | Bromoalkane | nih.gov |

Mass Spectrometry (MS): Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. The IUPAC name for the compound is 2,6-diamino-5-bromopyridine-3-carboxylic acid, and its chemical formula is C₆H₆BrN₃O₂. americanelements.com This corresponds to a calculated molecular weight of approximately 232.05 g/mol . A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern for the molecular ion (M⁺). Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity, M⁺ and (M+2)⁺, separated by two mass units, which is a definitive indicator of the presence of a single bromine atom in the molecule.

Table 4: Expected Mass Spectrometry Data for this compound.

| m/z Value | Ion | Description | Reference |

|---|---|---|---|

| ~231 | [M]⁺ (with ⁷⁹Br) | Molecular ion peak corresponding to the lighter bromine isotope. | nih.govamericanelements.com |

| ~233 | [M+2]⁺ (with ⁸¹Br) | Isotopic peak corresponding to the heavier bromine isotope, with intensity nearly equal to the M⁺ peak. | nih.govamericanelements.com |

| ~186/188 | [M-COOH]⁺ | Fragment ion resulting from the loss of the carboxyl group (45 Da). | nih.gov |

X-ray Crystallography for Solid-State Structural Determination

Furthermore, X-ray analysis would elucidate the intricate network of intermolecular interactions that govern the crystal packing. Given the presence of two amino groups and a carboxylic acid group, extensive hydrogen bonding is expected to be a dominant feature in the crystal lattice. These interactions would likely involve the amino protons acting as hydrogen bond donors to the carboxyl oxygen, the carbonyl oxygen, and the nitrogen atom of adjacent pyridine rings. The carboxylic acid proton would also be a strong hydrogen bond donor. These hydrogen bonds play a crucial role in stabilizing the solid-state structure. Studies on related molecules confirm that such interactions are pivotal in defining the supramolecular architecture. researchgate.netosti.gov

Theoretical and Computational Chemistry Studies on 2,6 Diamino 5 Bromonicotinic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 2,6-Diamino-5-bromonicotinic acid, DFT calculations could provide a wealth of information about its fundamental properties.

DFT calculations can be employed to determine the optimized molecular geometry, vibrational frequencies, and various electronic properties. Key parameters that are often calculated include:

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that a molecule is more reactive.

Molecular Electrostatic Potential (MEP): MEP maps are valuable in predicting the reactive sites for electrophilic and nucleophilic attacks. These maps visualize the charge distribution within a molecule, with different colors representing electron-rich and electron-poor regions.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and interactions between bonds. It can elucidate hyperconjugative interactions and charge delocalization, which are important for understanding molecular stability.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules. These simulations can provide detailed information about the behavior of a compound in different environments, such as in solution or in a crystalline state.

For this compound, MD simulations could be used to:

Analyze Hydrogen Bonding: The presence of amino and carboxylic acid groups suggests that this molecule can participate in hydrogen bonding. MD simulations can reveal the nature and dynamics of these hydrogen bonds, both between molecules of this compound and with solvent molecules.

Predict Crystal Packing: By simulating a large number of molecules, MD can help in understanding how they arrange themselves in a solid state, which is crucial for predicting crystal structures and properties.

Study Solvation Effects: MD simulations can model how the molecule interacts with different solvents, providing insights into its solubility and the conformation it adopts in solution.

Although no specific MD studies on this compound were found, the methodology has been applied to a wide range of organic molecules to understand their condensed-phase behavior.

Quantitative Structure-Activity Relationship (QSAR) Model Development for Chemical Features

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a specific chemical property. These models are widely used in drug discovery and environmental science to predict the properties of new or untested compounds.

The development of a QSAR model for a series of compounds related to this compound would involve:

Data Collection: Gathering a dataset of compounds with known activities or properties.

Descriptor Calculation: Calculating various molecular descriptors for each compound. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Building: Using statistical methods to build a mathematical relationship between the descriptors and the activity.

Model Validation: Rigorously testing the model's predictive power.

A validated QSAR model could then be used to predict the properties of this compound based on its chemical features. However, the development of such a model is contingent on the availability of a suitable dataset of related compounds with measured properties, which is currently lacking for this specific molecule.

Exploration of 2,6 Diamino 5 Bromonicotinic Acid in Chemical Biology and Research Tools

Development of Chemical Probes for Biochemical Research

2,6-Diamino-5-bromonicotinic acid is a valuable precursor for the synthesis of chemical probes, which are essential for identifying and studying the target proteins of bioactive small molecules. google.com By introducing specific labeling groups or linkers onto the core structure, the compound can be transformed into tools designed for affinity-based protein capture and identification. google.com This conversion is strategic, aiming to modify moieties that are not essential for the compound's biological activity, thereby preserving its ability to interact with its intended target. google.com

Affinity chromatography is a powerful technique used to purify and isolate specific biomolecules from complex mixtures. The principle involves immobilizing a ligand—a molecule that binds specifically to the target—onto a solid support or matrix, such as agarose (B213101) beads. google.com When a biological sample is passed through this matrix, the target molecule binds to the ligand, while other components are washed away.

Derivatives of this compound can be engineered to function as the ligand in such setups. google.com The compound can be chemically tethered to solid carriers, including glass beads, polystyrene beads, or agarose beds, to create an affinity column. google.com These functionalized matrices can then be used to "capture" target proteins from cell lysates or other biological samples, facilitating their isolation and subsequent identification, which is a critical step in drug discovery and proteomics research. google.com

Photoaffinity labeling (PAL) is a technique used to create a covalent bond between a ligand (the probe) and its target receptor or enzyme upon activation by light. This method is instrumental in irreversibly tagging binding partners, allowing for their identification even after denaturation. google.com

This compound can be converted into photoaffinity probes by incorporating a photoreactive group into its structure. google.com These groups are chemically stable in the dark but become highly reactive when exposed to UV light, forming a covalent link with nearby amino acid residues at the binding site of a target protein. google.com This allows for the permanent labeling of the protein of interest. google.com

| Labeling Group | Description |

|---|---|

| Benzophenone | Forms a covalent bond upon UV activation by abstracting a hydrogen atom from a C-H bond. google.com |

| Azide | Generates a highly reactive nitrene intermediate upon photolysis, which can insert into various chemical bonds. google.com |

| Diaziridine | Produces a reactive carbene upon irradiation, which can form covalent bonds with target proteins. google.com |

| Enone | Can participate in photochemical cycloaddition reactions with the target protein. google.com |

Role in Enzyme Inhibition and Receptor Binding Studies

The core structure of this compound is featured in compounds designed to interact with specific biological targets, such as enzymes and receptors. As a scaffold, it is used to develop more complex molecules with potential therapeutic actions, such as antimalarial agents. google.com The development of such agents inherently involves detailed studies of enzyme inhibition and receptor binding to understand their mechanism of action. google.com

Furthermore, related nicotinic acid structures are recognized for their utility in creating molecular probes for receptor studies. google.com For instance, derivatives of the closely related 5-bromonicotinic acid have been used to synthesize ligands that bind to opioid receptors. google.com These probes are crucial for mapping receptor binding sites, understanding ligand-receptor interactions, and discovering new drug candidates for CNS disorders. google.com While not all derivatives act as inhibitors—some may be antagonists that block the receptor—their ability to bind with high affinity and specificity is key to their function as research tools. google.com

| Research Area | Role of the Chemical Scaffold | Referenced Compound Family | Potential Outcome |

|---|---|---|---|

| Antimalarial Drug Development | Serves as a core structure for novel antimalarial compounds. google.com | Diamino pyridine (B92270) compounds. google.com | Identification of novel enzyme inhibitors or receptor binders active against malaria parasites. google.com |

| Opioid Receptor Studies | Used to synthesize receptor-selective ligands. google.com | N-substituted piperidines derived from nicotinic acids. google.com | Development of molecular probes to study opioid receptor function and inform drug design for substance abuse. google.com |

Applications in Analytical Chemistry Method Development

The synthesis and characterization of this compound and its derivatives rely on a suite of analytical chemistry methods. The preparation of the compound itself, for example from 2,6-diaminonicotinic acid and bromine in acetic acid, requires precise control and subsequent purification and verification. google.com

Analytical techniques are essential at various stages:

Synthesis Monitoring: Chromatography techniques are used to monitor the progress of the reaction.

Purification: Methods like filtration and column chromatography are employed to isolate the pure compound. google.com

Structural Verification: Following synthesis, the identity and purity of this compound must be confirmed. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are standard methods used for this purpose. bldpharm.com

While the compound is more of a subject of analytical methods rather than a tool for developing new ones, its role as a key building block means its own analytical characterization is a prerequisite for its use in any further research. google.combldpharm.com

| Method | Application | Purpose |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | To quantify the purity of the synthesized compound and separate it from reactants and byproducts. bldpharm.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular Weight Determination | To confirm the molecular weight of the compound, providing strong evidence of its identity. bldpharm.com |

| Nuclear Magnetic Resonance (NMR) | Structural Elucidation | To determine the precise chemical structure by analyzing the magnetic properties of its atomic nuclei. bldpharm.com |

| Filtration and Washing | Purification | To isolate the solid product from the reaction mixture and remove soluble impurities. google.com |

Future Research Directions and Emerging Opportunities for 2,6 Diamino 5 Bromonicotinic Acid

Novel Synthetic Routes and Sustainable Chemistry Approaches

The current synthesis of 2,6-Diamino-5-bromonicotinic acid typically involves the direct bromination of 2,6-diaminonicotinic acid using reagents like bromine in acetic acid. google.com While effective, future research is trending towards the development of more sustainable and efficient synthetic protocols.

Key areas for future investigation include:

Catalytic Bromination: Exploring the use of transition-metal catalysts or organocatalysts for the regioselective bromination of the 2,6-diaminonicotinic acid core. This could reduce the reliance on elemental bromine, which presents handling and environmental challenges.

Halodecarboxylation Strategies: Investigating novel halodecarboxylation methods could provide alternative pathways. acs.orgnih.gov These reactions convert carboxylic acids into organic halides and could potentially be adapted for pyridine (B92270) systems, although this often requires specific substrate features. acs.orgnih.gov

Flow Chemistry: The implementation of continuous flow processes for the synthesis could enhance safety, improve reaction control, and allow for easier scalability compared to traditional batch methods. This is particularly relevant for potentially hazardous reactions like bromination.

Greener Solvents and Reagents: A significant opportunity lies in replacing hazardous solvents and reagents. For instance, moving away from thionyl chloride, which is used in the synthesis of the related 5-bromonicotinic acid, towards more benign alternatives is a key goal in sustainable chemistry. Research into solid-state synthesis or reactions in aqueous media could also minimize the environmental impact.

Synthesis from Alternative Precursors: Future work could explore building the molecule from different starting materials, potentially involving C-H activation and functionalization of simpler pyridine derivatives, a field that has seen significant advances with iridium and other transition metal catalysts.

Expanding the Scope of Derivatization Reactions

The true value of this compound lies in its potential as a building block for a diverse range of more complex molecules. Each functional group—the carboxylic acid, the two amino groups, and the bromo substituent—serves as a handle for further chemical modification.

Future derivatization research will likely focus on:

Carboxylic Acid Modifications: While conversion to amides via coupling reactions with various amines is a known pathway google.com, further exploration into the formation of esters, acid halides, and other carboxylic acid derivatives will broaden its synthetic utility.

Amino Group Functionalization: The two amino groups offer sites for N-acylation, N-alkylation, and the formation of ureas or sulfonamides. Selective functionalization of one amino group over the other presents a synthetic challenge and a significant opportunity for creating highly specific molecular architectures.

Bromo Substituent Cross-Coupling: The bromine atom is arguably the most versatile functional group for derivatization. It is an ideal handle for transition-metal-catalyzed cross-coupling reactions, such as:

Suzuki-Miyaura Coupling: To form new carbon-carbon bonds with boronic acids, introducing aryl or alkyl groups.

Buchwald-Hartwig Amination: To form new carbon-nitrogen bonds, adding diverse secondary amine or aniline (B41778) moieties.

Sonogashira Coupling: To introduce alkyne functionalities.

Copper-Catalyzed Reactions: Copper-mediated C-N bond formation has been used to synthesize imidazopyridinone derivatives from related bromo-pyridinyl ureas, a strategy that could be applied here. dergipark.org.trresearchgate.net

Multi-component Reactions: Designing one-pot reactions that engage multiple functional groups of the molecule simultaneously could lead to a rapid and efficient assembly of complex heterocyclic systems, a strategy that has proven effective for related heterocycles. researchgate.net

Advanced Applications in Functional Materials Science

The multifunctional nature of this compound makes it an excellent candidate for the construction of advanced functional materials. Its ability to coordinate with metal ions through the nitrogen of the pyridine ring and the carboxylate group, supplemented by potential hydrogen bonding from the amino groups, opens up avenues in supramolecular chemistry and materials science.

Emerging opportunities include:

Metal-Organic Frameworks (MOFs): The related 5-bromonicotinic acid has been successfully used to synthesize MOFs with cadmium and cobalt. rsc.org These materials have shown interesting properties, including photoluminescence and antiferromagnetic interactions, and have been investigated for H2 purification. rsc.org The presence of two additional amino groups in this compound provides extra coordination and hydrogen-bonding sites. This could lead to the formation of MOFs with enhanced structural complexity, stability, and functionality for applications in:

Gas storage and separation

Heterogeneous catalysis

Chemical sensing

Luminescent materials

Coordination Polymers: Beyond crystalline MOFs, the molecule can be used to create a variety of coordination polymers with diverse topologies and properties. Layered structures have been formed using 5-bromonicotinic acid with iron-oxo clusters, a strategy that could be expanded with the current compound. researchgate.net

Optoelectronic Materials: The synthesis of complex molecules for optoelectronic applications often relies on the functionalization of aromatic C-H bonds. The highly functionalized pyridine core of this compound and its derivatives could serve as building blocks for novel organic semiconductors or dyes for solar cells.

Further Elucidation of Biochemical Interaction Mechanisms

A significant area of opportunity for this compound is in medicinal chemistry, particularly as a scaffold for developing new therapeutic agents. Derivatives of this compound have already been identified as potent antimalarial agents. google.com

Future research should aim to:

Deepen Understanding of the Gwt1p Target: The antimalarial activity of diamino pyridine derivatives has been linked to the inhibition of the Gwt1p enzyme. google.com This enzyme is crucial for the biosynthesis of glycosylphosphatidylinositol (GPI) anchors, which tether essential proteins to the cell surface of the malaria parasite. google.com Further biochemical and structural biology studies are needed to precisely map the binding site and understand the molecular interactions between the inhibitors and the Gwt1p enzyme. This would enable rational, structure-based drug design to improve potency and selectivity.

Structure-Activity Relationship (SAR) Studies: By systematically applying the derivatization reactions outlined in section 8.2, extensive libraries of compounds can be generated. Screening these libraries against the malaria parasite and other pathogens will build a comprehensive SAR profile. This will clarify which functional groups at which positions are critical for biological activity.

Exploring Other Therapeutic Areas: The diaminopyridine scaffold is present in various biologically active molecules. Future research could explore the potential of this compound derivatives in other therapeutic areas, such as oncology, inflammation, or neurodegenerative diseases, by screening them against a wide range of biological targets.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,6-diamino-5-bromonicotinic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves bromination of nicotinic acid derivatives followed by amination. For example, bromination at the 5-position of a pyridine ring can be achieved using bromine in acetic acid or N-bromosuccinimide (NBS) under controlled temperatures (40–60°C). Subsequent amination steps require ammonia or urea in the presence of a catalyst (e.g., CuI) at elevated temperatures (80–120°C). Yield optimization depends on stoichiometric ratios and reaction time, with purity monitored via HPLC (mobile phase: acetonitrile/ammonium acetate, pH 4.0) .

Q. How can researchers purify this compound to >95% purity for biological assays?

- Methodological Answer : Recrystallization using ethanol/water mixtures (70:30 v/v) is effective for removing unreacted precursors. For finer purification, reverse-phase chromatography (C18 column, isocratic elution with 15% acetonitrile in 10 mM ammonium acetate) resolves impurities. Purity validation requires LC-MS with electrospray ionization (ESI) in positive ion mode, monitoring [M+H]+ at m/z 218.00 .

Advanced Research Questions

Q. What analytical techniques resolve structural ambiguities in brominated nicotinic acid derivatives, such as distinguishing regioisomers?

- Methodological Answer : High-resolution NMR (¹H, ¹³C, and 2D-COSY) is critical. For this compound, the ¹H NMR spectrum shows distinct coupling patterns: the aromatic proton at C4 appears as a singlet due to symmetry, while NH₂ groups exhibit broad peaks at δ 6.2–6.5 ppm. Mass fragmentation patterns (e.g., loss of Br• or NH₂ groups) further confirm regiochemistry via LC-MS/MS .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) model electron density distributions. The bromine atom at C5 acts as an electrophilic site, while amino groups at C2/C6 enhance nucleophilic aromatic substitution (SNAr) reactivity. Fukui indices identify reactive regions, aiding in predicting Suzuki-Miyaura coupling efficiency with aryl boronic acids .

Q. What experimental strategies address discrepancies in stability data for this compound under varying pH conditions?

- Methodological Answer : Stability studies should use buffered solutions (pH 2–12) at 25°C/40°C. Degradation products are profiled via UPLC-QTOF-MS. For example, acidic conditions (pH < 4) may hydrolyze the C5-Br bond, forming 2,6-diaminonicotinic acid, while alkaline conditions (pH > 10) could deaminate the NH₂ groups. Kinetic modeling (Arrhenius plots) quantifies degradation rates .

Q. How do steric and electronic effects influence the catalytic activity of this compound in metal-organic frameworks (MOFs)?

- Methodological Answer : The amino groups act as Lewis basic sites for coordinating metal ions (e.g., Cu²⁺ or Zn²⁺), while bromine’s electronegativity modulates electron density in the MOF lattice. Powder XRD and BET surface area analysis correlate framework porosity with catalytic efficiency in oxidation reactions. Synchrotron XAS confirms metal-ligand bonding geometries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.